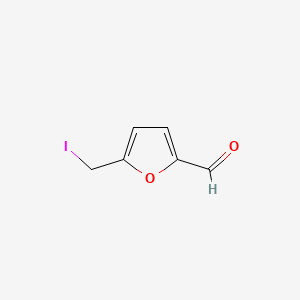
5-(Iodomethyl)-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)-2-furaldehyde: is an organic compound that belongs to the class of halomethyl furfurals It is characterized by the presence of an iodine atom attached to the methyl group at the 5-position of the furan ring, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-furaldehyde typically involves the iodination of 5-(hydroxymethyl)-2-furaldehyde. This can be achieved using molecular iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of renewable biomass as a starting material for the synthesis of furfural derivatives, including this compound, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Iodomethyl)-2-furaldehyde can undergo oxidation reactions to form 5-(iodomethyl)-2-furancarboxylic acid.
Reduction: The compound can be reduced to 5-(iodomethyl)-2-furanmethanol using reducing agents such as sodium borohydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea, typically in polar solvents such as dimethyl sulfoxide or ethanol.
Major Products:
Oxidation: 5-(Iodomethyl)-2-furancarboxylic acid.
Reduction: 5-(Iodomethyl)-2-furanmethanol.
Substitution: Various substituted furfural derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Iodomethyl)-2-furaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-2-furaldehyde involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aldehyde group can also participate in various biochemical reactions, further contributing to its biological effects .
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-furaldehyde
- 5-(Bromomethyl)-2-furaldehyde
- 5-(Fluoromethyl)-2-furaldehyde
Comparison: 5-(Iodomethyl)-2-furaldehyde is unique among its halomethyl furfural analogs due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, leading to differences in reaction rates and mechanisms. For example, this compound typically undergoes nucleophilic substitution reactions more readily than its chloro- or bromo- counterparts due to the weaker carbon-iodine bond .
Properties
CAS No. |
76154-40-0 |
|---|---|
Molecular Formula |
C6H5IO2 |
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-(iodomethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5IO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
InChI Key |
BOQNBJCFILUPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















